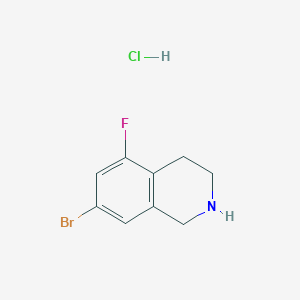

7-Bromo-5-fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride

Description

Properties

IUPAC Name |

7-bromo-5-fluoro-1,2,3,4-tetrahydroisoquinoline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrFN.ClH/c10-7-3-6-5-12-2-1-8(6)9(11)4-7;/h3-4,12H,1-2,5H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQPDPAVGKHGJNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2=C1C(=CC(=C2)Br)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1394041-95-2 | |

| Record name | 7-bromo-5-fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-5-fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride typically involves multi-step organic reactions. One common method includes:

Bromination and Fluorination: The starting material, 1,2,3,4-tetrahydroisoquinoline, undergoes selective bromination and fluorination. Bromine and fluorine sources, such as N-bromosuccinimide (NBS) and Selectfluor, are used under controlled conditions to introduce the bromine and fluorine atoms at the desired positions on the aromatic ring.

Hydrochloride Formation: The final step involves converting the free base into its hydrochloride salt by treating it with hydrochloric acid. This step enhances the compound’s stability and solubility for further applications.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes using continuous flow reactors for better control over reaction conditions and yields, as well as employing cost-effective and scalable reagents.

Chemical Reactions Analysis

Types of Reactions

Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of bromine and fluorine atoms, which are good leaving groups.

Oxidation and Reduction: The tetrahydroisoquinoline core can be oxidized to form isoquinoline derivatives or reduced to modify the hydrogenation state of the ring.

Coupling Reactions: It can participate in various coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate.

Major Products

The major products depend on the specific reactions. For example, nucleophilic substitution can yield various substituted isoquinolines, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Chemistry

In chemistry, 7-Bromo-5-fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential interactions with biological targets. It can serve as a probe to understand the function of certain enzymes or receptors.

Medicine

In medicinal chemistry, it is investigated for its potential therapeutic properties. Compounds with similar structures have shown activity against various diseases, making this compound a candidate for drug development.

Industry

In the industrial sector, it can be used in the synthesis of specialty chemicals and materials. Its derivatives may find applications in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The exact mechanism of action of 7-Bromo-5-fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride depends on its specific application. Generally, it may interact with molecular targets such as enzymes, receptors, or ion channels. These interactions can modulate biological pathways, leading to therapeutic effects. For instance, it might inhibit or activate certain enzymes, altering metabolic pathways or signaling cascades.

Comparison with Similar Compounds

Chemical Identity :

- CAS No.: 1394041-95-2

- Molecular Formula : C₉H₁₀BrClFN

- Molecular Weight : 266.54 g/mol

- Structure: The compound consists of a tetrahydroisoquinoline scaffold substituted with bromine at position 7, fluorine at position 5, and a hydrochloride salt .

- SMILES : C1CC2=C(C=C(C=C2F)Br)NC1 .

- Storage : Stable under inert atmosphere at room temperature .

Hazard Profile :

- GHS Hazard Statements : H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation), H335 (respiratory irritation) .

- Precautionary Measures : Use protective equipment and avoid inhalation (P261, P305+P351+P338) .

The following table compares 7-bromo-5-fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride with structurally related tetrahydroisoquinoline derivatives, focusing on substituents, molecular properties, and applications.

Key Structural and Functional Differences:

Substituent Effects: Halogen Position: Bromine at C7 (target compound) vs. C5 (CAS 1356111-42-6) alters electronic distribution and binding affinity in receptor-ligand interactions . Fluorine vs. Trifluoromethyl: Fluorine (electron-withdrawing) at C5 in the target compound contrasts with the stronger electron-withdrawing CF₃ group in CAS 1356111-42-6, affecting solubility and reactivity .

Hazard Profiles :

- The target compound’s hazards (H302, H315, etc.) are more explicitly documented compared to analogs, which may reflect differences in acute toxicity or regulatory status .

Synthetic Utility :

- Nitro-substituted derivatives (e.g., CAS 625126-83-2) are often intermediates for further functionalization (e.g., reduction to amines) .

- Trifluoromethylated analogs (CAS 1356111-42-6) are prioritized in medicinal chemistry for their metabolic stability .

Research Findings:

- Similarity Analysis: Computational studies rank this compound (CAS 1394041-95-2) as structurally distinct from 5-bromo-7-trifluoromethyl derivatives (similarity score: 0.91) due to divergent substitution patterns .

- Thermal Stability : The target compound’s room-temperature stability contrasts with methylated analogs (e.g., CAS 848135-96-6), which may require refrigeration to prevent decomposition .

Biological Activity

Introduction

7-Bromo-5-fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride is a synthetic compound that falls under the category of tetrahydroisoquinolines, which are known for their diverse biological activities. This compound features both bromine and fluorine substitutions, which are believed to significantly influence its pharmacological properties. The structural uniqueness of this compound positions it as a candidate for various therapeutic applications, particularly in the fields of neurology and medicinal chemistry.

- Chemical Formula : C₉H₁₀BrClFN

- Molecular Weight : Approximately 253.54 g/mol

- SMILES Notation : Brc1cc2CNCCc2c(c1)F.Cl

The presence of halogen atoms (bromine and fluorine) in the structure enhances its reactivity and potential interactions with biological targets.

Research indicates that tetrahydroisoquinolines can interact with neurotransmitter systems, making them relevant for conditions such as Alzheimer's disease and other neurodegenerative disorders. The specific substitutions in this compound may modulate these interactions, potentially affecting neurotransmission pathways.

Neurotransmission and Neurological Disorders

The compound has been studied for its potential effects on neurotransmission. Preliminary findings suggest that it may interact with receptors involved in neurotransmitter signaling. This interaction could be assessed through various methods including:

- Binding Affinity Studies : Evaluating how well the compound binds to specific receptors.

- Functional Assays : Assessing the biological effects following receptor activation or inhibition.

Antimicrobial Activity

Similar compounds have demonstrated antimicrobial properties. For instance, tetrahydroisoquinoline analogues have shown activity against multidrug-resistant bacterial strains. While specific data on this compound is limited, its structural relatives have been tested against various pathogens.

| Pathogen | Compound Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| S. aureus | Tetrahydroisoquinoline derivatives | 2 µg/ml |

| E. coli | Tetrahydroisoquinoline derivatives | 50 µg/ml |

| C. albicans | Tetrahydroisoquinoline derivatives | 250 µg/ml |

These studies highlight the potential for similar activity in this compound.

Case Studies and Research Findings

- Neuroprotective Effects : A study exploring tetrahydroisoquinoline derivatives indicated that certain compounds could protect neuronal cells from oxidative stress. This suggests that this compound might also possess neuroprotective properties due to its structural characteristics.

- Fluorinated Compounds in Drug Design : The incorporation of fluorine in drug design has been shown to enhance metabolic stability and bioavailability. This characteristic is particularly important for developing therapeutic agents aimed at chronic conditions such as neurodegeneration.

- Cytotoxicity Studies : Research on related compounds has shown varying degrees of cytotoxicity against cancer cell lines. While specific data on this compound is sparse, its structural analogues have been evaluated for their potential anticancer properties.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.